Fmoc-L-Orn(C343)-OH
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Overview
Description
Fmoc-L-Orn(C343)-OH is a derivative of the amino acid ornithine, which is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . This compound is used in peptide synthesis, particularly in the production of azidopeptides .
Synthesis Analysis
The synthesis of Fmoc-L-Orn(C343)-OH involves several steps. The Fmoc group protects the amino group during synthesis. The Fmoc group is removed using a basic solvent such as piperidine. The next amino acid’s carboxyl group is activated and coupled with the free amino group under the action of a cross-linking agent .Molecular Structure Analysis
The molecular structure of Fmoc-L-Orn(C343)-OH includes an ornithine core, which is a type of amino acid, and a Fmoc protecting group. The Fmoc group is a bulky, aromatic group that protects the amino group during peptide synthesis .Chemical Reactions Analysis
In peptide synthesis, Fmoc-L-Orn(C343)-OH undergoes a series of reactions. The Fmoc group is first removed, revealing a free amino group. This amino group can then react with the activated carboxyl group of the next amino acid in the sequence .Scientific Research Applications
- Fmoc-modified amino acids and peptides can serve as scaffolds for cell growth and tissue regeneration. Their self-assembly properties allow the design of biomaterials that mimic the extracellular matrix, promoting cell adhesion and proliferation .
- Fmoc-L-Orn(C343)-OH can self-assemble into well-defined nanostructures. Researchers have used these structures as templates for creating functional materials, such as nanowires, nanotubes, and hydrogels .
- The inherent aromaticity of the Fmoc moiety makes Fmoc-modified compounds useful in optical applications. These include fluorescent probes, sensors, and imaging agents for biological systems .
- Fmoc-modified peptides can encapsulate drugs and enhance their stability. By tuning the self-assembly properties, researchers can create drug carriers with controlled release kinetics .
- Fmoc-modified peptides have been explored as catalysts for various reactions. Their well-defined structures and functional groups enable enzyme-like behavior, making them valuable in synthetic chemistry .
- Some Fmoc-modified peptides exhibit inherent antibacterial activity. Researchers are investigating their potential as alternatives to traditional antibiotics .
Cell Cultivation and Tissue Engineering
Bio-Templating and Nanostructure Fabrication
Optical Applications
Drug Delivery Systems
Catalysis and Enzyme Mimetics
Antibacterial Properties
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O7/c40-33(28-19-22-18-21-8-6-16-39-17-7-13-27(31(21)39)32(22)46-35(28)43)37-15-5-14-30(34(41)42)38-36(44)45-20-29-25-11-3-1-9-23(25)24-10-2-4-12-26(24)29/h1-4,9-12,18-19,29-30H,5-8,13-17,20H2,(H,37,40)(H,38,44)(H,41,42)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBRHDMKSDVFIW-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Orn(C343)-OH |
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